Chiauranib is a novel orally active multi-target inhibitor designed to combat various cancers by inhibiting key angiogenesis-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR1, and VEGFR3, as well as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-Kit. It also targets Aurora B kinase, which is involved in mitosis, and Colony Stimulating Factor 1 Receptor (CSF-1R), associated with chronic inflammation. Chiauranib exhibits a high selectivity and potency against these kinases, with an IC50 in the single-digit nanomolar range, while showing minimal activity on off-target non-receptor kinases and ion channels .
Chiauranib has demonstrated significant biological activity in preclinical studies. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in various cancer cell lines. For instance, studies have shown that chiauranib effectively inhibits transformed follicular lymphoma cells by targeting the VEGFR2/ERK/STAT3 signaling pathway . In clinical trials, it has been observed to produce stable disease in a substantial percentage of patients with advanced solid tumors and lymphoma, indicating its potential therapeutic efficacy .
The synthesis of chiauranib involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct its complex structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar multi-target inhibitors often employ techniques such as:
The detailed synthetic pathway for chiauranib is often protected under patents .
Chiauranib is primarily being investigated for its applications in oncology. Its ability to inhibit multiple kinases makes it a promising candidate for treating various cancers, particularly those characterized by aberrant angiogenesis and inflammation. Current research focuses on:
Interaction studies of chiauranib have shown that it can be effectively combined with other therapeutic agents to enhance its anticancer effects. For instance, combining chiauranib with immune checkpoint inhibitors has been proposed to improve treatment outcomes by simultaneously targeting tumor growth and immune evasion mechanisms. Additionally, studies have indicated that chiauranib's inhibition of TRPM2 ion channels may contribute to its cytotoxic effects in certain cancer cells .
Chiauranib shares similarities with several other multi-target kinase inhibitors but is unique in its specific targeting profile and mechanism of action. Here are some similar compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | VEGFR2, PDGFRβ, Raf | Broad-spectrum kinase inhibitor used in liver cancer |
Sunitinib | VEGFR1-3, PDGFRα | Primarily used for renal cell carcinoma |
Regorafenib | VEGFR1-3, TIE2 | Approved for colorectal cancer |
Pazopanib | VEGFR1-3, PDGFRα | Used for soft tissue sarcoma |
Chiauranib's distinctiveness lies in its dual action against both angiogenic pathways and mitotic processes while also addressing chronic inflammation through CSF-1R inhibition. This multifaceted approach may provide a therapeutic advantage over other inhibitors that target fewer pathways .